5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione
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Overview
Description
5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is a compound that features both phenyl and trifluoromethoxy groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethoxy groups .
Scientific Research Applications
5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-imidazole-2(3H)-thione: Lacks the trifluoromethoxy group, which can affect its chemical properties and biological activities.
1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione: Lacks the phenyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of both phenyl and trifluoromethoxy groups in 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione makes it unique compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-phenyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)22-13-8-6-12(7-9-13)21-14(10-20-15(21)23)11-4-2-1-3-5-11/h1-10H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLAMISGDAOMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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